molecular formula C12H15Cl2N B14160116 2-(2,4-Dichlorophenyl)azepane CAS No. 383130-77-6

2-(2,4-Dichlorophenyl)azepane

Cat. No.: B14160116
CAS No.: 383130-77-6
M. Wt: 244.16 g/mol
InChI Key: FSRIURIFQNNBGS-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)azepane is a chemical compound of significant interest in medicinal and agricultural chemistry research. The azepane moiety, a seven-membered nitrogen-containing heterocycle, is a privileged structure found in numerous biologically active molecules and pharmaceuticals . This specific derivative, featuring a 2,4-dichlorophenyl substitution, is offered as a high-purity building block for the synthesis and exploration of novel therapeutic and agrochemical agents. Researchers value this compound for its potential utility in various domains. Azepane-containing structures are frequently investigated for their antiviral properties . Furthermore, molecular frameworks incorporating azepine and acylhydrazone groups have demonstrated promising larvicidal activities against pests like Plutella xylostella and exhibit a broad spectrum of fungicidal activities against various plant pathogens . The structural features of this compound make it a versatile intermediate for constructing more complex molecules aimed at these and other biological targets. Its core structure serves as a key scaffold in drug design, contributing to developments in areas such as antitumor, antihypertension, and anti-inflammatory research . This product is intended for research and further manufacturing applications only. It is not approved for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

383130-77-6

Molecular Formula

C12H15Cl2N

Molecular Weight

244.16 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)azepane

InChI

InChI=1S/C12H15Cl2N/c13-9-5-6-10(11(14)8-9)12-4-2-1-3-7-15-12/h5-6,8,12,15H,1-4,7H2

InChI Key

FSRIURIFQNNBGS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Sophisticated Synthetic Methodologies for Azepane Ring Systems

Advanced Approaches for Azepane Ring Formation

The construction of the seven-membered azepane ring is less common in medicinal chemistry libraries compared to its five- and six-membered counterparts like pyrrolidine (B122466) and piperidine (B6355638), leaving a significant area of three-dimensional chemical space underexplored. nih.gov Overcoming the challenges of slower cyclization kinetics and controlling stereochemistry has been the focus of modern synthetic organic chemistry.

Ring-Closing Reactions: Modern Catalytic and Stereoselective Variants

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of various cyclic systems, including azepanes. This reaction typically involves an acyclic diene precursor that cyclizes in the presence of a metal catalyst, most commonly based on ruthenium. While effective, the synthesis of the requisite acyclic precursors can be lengthy.

Recent advancements have focused on developing highly efficient and stereoselective catalytic systems. For instance, copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes provides an efficient route to trifluoromethyl-substituted azepine carboxylates. nih.gov Although this specific example leads to an unsaturated azepine ring, subsequent reduction could yield the saturated azepane core. The reaction proceeds smoothly with a variety of primary and secondary amines, furnishing the corresponding seven-membered rings in moderate to good yields. nih.gov

Despite the utility of these methods for creating substituted azepanes, specific examples detailing the synthesis of 2-(2,4-Dichlorophenyl)azepane via modern catalytic ring-closing reactions are not prominently featured in the reviewed literature.

Ring-Expansion Strategies for Seven-Membered Heterocycles

Ring-expansion strategies offer an alternative and often highly efficient route to seven-membered heterocycles by transforming more readily available smaller rings.

A novel and powerful strategy to prepare complex azepanes involves the photochemical dearomative ring expansion of simple nitroarenes. nih.gov This process is mediated by blue light at room temperature and centers on the conversion of a nitro group into a singlet nitrene, which then inserts into the benzenoid framework. nih.govpharmaguideline.com This transforms the six-membered aromatic ring into a seven-membered 3H-azepine system. A subsequent hydrogenolysis step reduces the unsaturated ring to the desired saturated azepane. nih.gov This two-step sequence allows for the synthesis of polysubstituted azepanes from readily available starting materials. nih.govresearchgate.net

This method has been used to create azepane analogues of known piperidine-containing drugs, demonstrating its potential in medicinal chemistry. researchgate.net However, the synthesis of this compound using this specific photochemical strategy has not been explicitly described in the surveyed research.

Table 1: Examples of Photochemical Ring Expansion of Nitroarenes to Azepanes. nih.gov
Nitroarene PrecursorResulting Azepine IntermediateFinal Azepane Product (after Hydrogenolysis)Overall Yield
Nitrobenzene3H-AzepineAzepaneData Not Provided
1-Fluoro-4-nitrobenzene5-Fluoro-3H-azepine4-Fluoroazepane71%
1-Methyl-4-nitrobenzene5-Methyl-3H-azepine4-Methylazepane84%
1-(tert-Butyl)-4-nitrobenzene5-(tert-Butyl)-3H-azepine4-(tert-Butyl)azepane78%

This table illustrates the versatility of the photochemical ring expansion of various substituted nitroarenes. The yields correspond to the two-step process (photochemical expansion followed by hydrogenolysis). This data is illustrative of the general method and does not depict the synthesis of this compound.

Ring expansion of smaller nitrogen heterocycles like pyrrolidines and azetidines provides another pathway to the azepane core. One conceptual approach involves a formal [5+2] cycloaddition, which can be achieved through a two-step sequence: condensation of a pyrrolidinone with an aldehyde, followed by a photochemical rearrangement of the resulting N-vinylpyrrolidinone to an azepin-4-one. nih.gov This method transforms readily available five-membered rings into functionalized seven-membered heterocycles. nih.gov

Another strategy involves the expansion of azetidines. While the direct expansion of pyrrolidines to azepanes via bicyclic azetidinium intermediates is not commonly cited, related expansions are known. For example, azetidine-fused 1,4-benzodiazepine (B1214927) compounds can be synthesized and subsequent nucleophilic opening of the four-membered azetidine (B1206935) ring leads to functionalized benzodiazepine (B76468) derivatives, which contain a seven-membered diazepine (B8756704) ring. mdpi.com The principles of strain-driven ring expansion are applicable, though a specific protocol for converting a pyrrolidine to a 2-arylazepane via this mechanism is not detailed.

The aza-Cope rearrangement, a heteroatom variant of the Cope rearrangement, is a powerful tool for constructing nitrogen-containing molecules. wikipedia.org Specifically, the 1-aza-Cope rearrangement can produce dihydroazepine derivatives through a researchgate.netresearchgate.net-sigmatropic rearrangement of a transient 1-imino-2-vinylcyclopropane intermediate. nih.gov This intermediate can be generated from a dienyltriazole via an intramolecular cyclopropanation catalyzed by a transition metal, such as Rhodium(II). nih.gov

A significant challenge in asymmetric aza-Cope rearrangements is the potential for reversibility, which can erode stereochemical information. researchgate.net Recent strategies have overcome this by coupling the rearrangement with a thermodynamically favorable ring-opening process. For example, a relay catalysis system using a gold(I) catalyst and a chiral phosphonium (B103445) salt can generate a chiral cyclopropane (B1198618) intermediate that undergoes a subsequent 1-aza-Cope rearrangement to furnish enantioenriched azepines. researchgate.net The strain release from the opening of the three-membered ring drives the reaction forward and preserves stereochemistry. researchgate.net While this represents a cutting-edge approach to chiral azepines, its direct application to the synthesis of this compound has not been reported.

Table 2: Relay Catalysis for Chiral Azepine Synthesis via 1-Aza-Cope Rearrangement. researchgate.net
Dienyne-Imide Substrate (Aryl Group)Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
Phenyl96%98%>20:1
4-Methylphenyl95%97%>20:1
4-Methoxyphenyl96%98%>20:1
4-Fluorophenyl92%96%>20:1

This table demonstrates the effectiveness of a gold(I)/chiral phosphonium salt relay catalysis system in synthesizing various chiral azepines with high yields and excellent stereoselectivity. This data is illustrative of the general method and does not depict the synthesis of this compound.

Multistep Sequential Synthesis with Controlled Stereochemistry

The synthesis of complex, polysubstituted azepanes often requires multistep sequences where stereocontrol is paramount. A key strategy is the use of substrate control, where the inherent chirality of a starting material, such as a carbohydrate, directs the stereochemical outcome of subsequent reactions.

One sophisticated approach is the stereoselective synthesis of pentahydroxyazepane iminosugars. This method relies on a key osmium-catalyzed tethered aminohydroxylation reaction on an allylic alcohol derived from D-mannose. nih.gov This step forms a new carbon-nitrogen bond with complete regio- and stereocontrol. Subsequent deprotection and intramolecular reductive amination afford the final, heavily functionalized azepane ring. nih.gov This demonstrates how a sequence of highly controlled reactions can build complex stereochemistry into the azepane framework.

Stereoselective Synthesis of Substituted Azepanes

The control of stereochemistry during the synthesis of azepane derivatives is crucial for their biological activity. Several powerful methodologies have been developed to achieve high levels of stereoselectivity in the formation of the azepane ring and the introduction of substituents.

Osmium-Catalyzed Tethered Aminohydroxylation for Polyhydroxylated Azepanes

A novel and stereoselective approach to the synthesis of polyhydroxylated azepanes, also known as iminosugars, utilizes an osmium-catalyzed tethered aminohydroxylation (TA) reaction. nih.govresearcher.life This strategy is particularly effective for creating multiple stereocenters with a high degree of control. The key step involves the osmium-catalyzed aminohydroxylation of an allylic alcohol, which forms a new C-N bond with complete regio- and stereocontrol due to the tethering of the nitrogen source to the substrate. nih.govnih.gov

The synthesis typically begins with a suitably protected carbohydrate-derived aldehyde, which is reacted with an organometallic reagent like vinylmagnesium bromide to generate an allylic alcohol with a new stereocenter. nih.gov This alcohol is then converted into an aroyloxycarbamate. The subsequent osmium-catalyzed TA reaction on this substrate leads to the formation of an oxazolidinone with excellent yield and diastereoselectivity. nih.gov The final azepane ring is then formed through a sequence of deprotection and intramolecular reductive amination. nih.govresearcher.life

This methodology represents the first application of the osmium-catalyzed tethered aminohydroxylation reaction to the synthesis of iminosugars. nih.govresearcher.life The power of this approach lies in its ability to install the amine moiety with total regio- and stereocontrol. nih.gov

Table 1: Key Steps in Osmium-Catalyzed Tethered Aminohydroxylation for Azepane Synthesis

Step Reagents and Conditions Product Yield Reference
Hydroxycarbamate Formation 1) CDI, toluene, 60 °C, 2 h; 2) NH₂OH·HCl, Py/toluene, 60 °C, 3.5 h Hydroxycarbamate 72% nih.gov
O-Aroyloxycarbamate Synthesis p-ClC₆H₄COCl, Et₃N, CH₂Cl₂, -30 °C, 2 h O-Aroyloxycarbamate 96% nih.gov
Osmium-Catalyzed TA K₂OsO₂(OH)₄ (3 mol %), 3:1 tBuOH/H₂O, 35–40 °C, 15 h Oxazolidinone 98% nih.gov
Oxazolidinone Hydrolysis 2 M NaOH/EtOH (1:1), microwave, 1 h, 90 °C Amino derivative 96% nih.gov

Silyl-Aza-Prins Cyclization and Catalyst Influence on Regio- and Diastereoselectivity

The silyl-aza-Prins cyclization is a powerful method for the synthesis of seven-membered nitrogen heterocycles. nih.gov This reaction provides access to trans-azepanes in high yields and with good to excellent diastereoselectivities. nih.gov A critical feature of this methodology is that the outcome of the reaction is highly dependent on the Lewis acid catalyst employed. nih.gov

The reaction typically involves the condensation of an allylsilyl amine with an aldehyde in the presence of a Lewis acid. The choice of catalyst not only influences the product outcome but also the reaction efficiency. For example, in the iron(III)-mediated reaction, FeBr₃ was found to be the optimal catalyst, achieving yields of up to 90%. organic-chemistry.org

Table 2: Influence of Lewis Acid Catalyst on Silyl-Aza-Prins Cyclization

Catalyst Product Type Yield Diastereoselectivity Reference
InCl₃ Azepane High Good to Excellent nih.gov
TMSOTf Tetrahydropyran (B127337) - - nih.gov
FeBr₃ Tetrahydroazepine up to 90% - organic-chemistry.org

Reductive Amination in Azepane Ring Closure

Reductive amination is a frequently employed and crucial step in the formation of the azepane ring, often following the introduction of key stereocenters and functional groups. chemistryviews.orgnih.gov This reaction involves the intramolecular cyclization of a linear precursor containing both an amine and a carbonyl group (or a group that can be converted to a carbonyl group in situ). chemistryviews.org

In the context of the osmium-catalyzed synthesis of polyhydroxylated azepanes, after the formation of the amino alcohol precursor, a final deprotection and intramolecular reductive amination afford the desired azepane. nih.govresearcher.life Similarly, in the synthesis of optically active [b]-annulated azepane scaffolds, a key step is the palladium-catalyzed hydrogenation of C-C double and C-N triple bonds, followed by a reductive amination via an in situ formed iminium ion from a primary amino function and an endocyclic carbonyl group. chemistryviews.orgresearchgate.net This final step proceeds in a stereoselective manner to yield the annulated azepanes with a relative trans-configuration. chemistryviews.org

The conditions for reductive amination can vary, but often involve catalytic hydrogenation with palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C). chemistryviews.orgnih.gov The reaction can sometimes be challenging, with side products forming, as seen in the synthesis of some polyhydroxylated azepanes where an N,O-acetal was the major product under certain conditions. nih.gov

Enantioselective Access to Optically Active Azepane Scaffolds

The development of straightforward methods for the enantioselective synthesis of azepane scaffolds is of high interest for the discovery of new biologically active compounds. chemistryviews.org One such efficient, two-step process has been developed for the preparation of optically active [b]-annulated azepane scaffolds, including cyclopenta-, benzo-, and cyclohepta[b]-annulated systems. chemistryviews.orgchemistryviews.org

The synthesis commences with optically active cyclic α-allyl-β-oxoesters, which are obtained through palladium-catalyzed asymmetric allylic alkylation. chemistryviews.org The first key step is a ruthenium-catalyzed olefin cross-metathesis with acrylonitrile, which installs an ω-cyanoallyl side chain. chemistryviews.orgresearchgate.net The second step is a palladium-catalyzed dihydrogenation, which is a cascade of three consecutive processes: hydrogenation of the C-C double and C-N triple bonds, followed by the crucial intramolecular reductive amination to form the azepane ring. researchgate.netchemistryviews.org

This sequence stereoselectively produces the annulated azepanes with a relative trans-configuration and excellent enantiopurity, typically in the range of 97-98% enantiomeric excess (ee). researchgate.net The resulting amino and ester functionalities provide two points for further diversification of the scaffold. chemistryviews.org

Table 3: Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds

Starting Material Key Reactions Product Enantiomeric Excess (ee) Reference

Novel Ring Formation and Core-Annulation Techniques

Beyond the stereoselective methods discussed above, novel strategies for the formation of the azepine ring and the annulation of azepane cores are continuously being developed.

Azepine Ring Formation via Nucleophilic Participation and C-N Bond Formations

The formation of the azepine ring can be achieved through various strategies that rely on nucleophilic participation and the formation of carbon-nitrogen bonds. One such method involves a copper-mediated intramolecular nucleophilic attack at a triple bond. nih.gov In this process, the deprotonation of alkynyl imines followed by transmetalation with a copper salt leads to the formation of annulated azepines. nih.gov

Another approach involves a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines. mdpi.com This method provides an efficient route to trifluoromethyl-substituted azepin-2-carboxylates and their phosphonate (B1237965) analogues. The proposed mechanism involves the initial formation of a copper acetylide, followed by nucleophilic addition of the amine and subsequent intramolecular cyclization. mdpi.com

Furthermore, intramolecular C-N bond coupling reactions catalyzed by copper have been utilized in the synthesis of fused azepine ring systems. For example, the CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides proceeds under mild conditions to form azetidine-fused 1,4-benzodiazepine compounds. mdpi.com

Intramolecular 1,7-carbonyl-enamine cyclization has also been explored as a novel method for azepine ring closure, leading to functionalized heterocyclic fused azepine ring systems. chem-soc.si These diverse strategies highlight the versatility of C-N bond forming reactions in the construction of the challenging seven-membered azepine ring.

Ligand-Controlled Nitrene Transfer for Azepine Derivatives

A sophisticated strategy for constructing the azepine core is through the "aza-Buchner" reaction, which involves the insertion of a nitrene into an aromatic ring. pharmaguideline.comresearchgate.net This method can lead to the dearomatization of an arene to form the seven-membered azepine ring. researchgate.net However, controlling the chemoselectivity of nitrene transfer reactions has historically been challenging, often resulting in poor yields or mixtures of products due to the harsh conditions required to generate the nitrene intermediate. pharmaguideline.comresearchgate.net

Recent advancements have demonstrated that silver-catalyzed nitrene transfer reactions can offer a mild and efficient route to azepine formation. researchgate.net A key innovation in this area is the use of specific ligands to control the reaction's outcome. pharmaguideline.comresearchgate.net By selecting the appropriate ligand for the silver catalyst, it is possible to tune the chemoselectivity between arene dearomatization (leading to azepines) and benzylic C(sp³)–H amination. researchgate.net

The choice of nitrene precursor is also critical. The use of a 2,2,2-trichloroethoxysulfonyl (Tces)-protected carbamimidate has been shown to be effective. researchgate.net The steric properties of the ancillary ligand on the silver catalyst play a decisive role in the reaction pathway. pharmaguideline.comresearchgate.net

Bulky Ligands : Sterically demanding ligands, such as those derived from BOX (bis(oxazoline)), clash with the Tces protecting group. This steric hindrance favors the formation of an intermediate aziridine, which then undergoes rearrangement to yield the azepine derivative, despite the energetic penalty of disrupting aromaticity. pharmaguideline.comresearchgate.net

Less Demanding Ligands : In contrast, sterically undemanding ligands, like those from the Phen (phenanthroline) family, favor benzylic C–H amination, leading to different cyclic products. pharmaguideline.comresearchgate.net

This ligand-controlled approach represents a significant step forward, enabling the tunable synthesis of azepine derivatives, which serve as direct precursors to azepanes through subsequent hydrogenation. researchgate.net

Parameter Details Outcome Reference
Catalyst Silver (Ag)Facilitates nitrene transfer researchgate.net
Nitrene Precursor 2,2,2-trichloroethoxysulfonyl (Tces)-protected carbamimidateProvides the nitrene moiety researchgate.net
Ligand Type Bulky (e.g., BOX-derived)Steric hindrance with Tces groupFavors azepine formation via aziridination-rearrangement
Ligand Type Sterically undemanding (e.g., Phen-derived)Minimal steric interactionFavors benzylic C-H amination

Formation of Fused Azepine Derivatives

Fused azepine derivatives, where the seven-membered ring is part of a bicyclic or polycyclic system, are prevalent in many pharmaceutically important compounds. rsc.org A variety of synthetic strategies have been developed to construct these complex scaffolds. One prominent method involves a sequential rhodium(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement. rsc.org

This process typically starts with a 1-sulfonyl-1,2,3-triazole that has a diene tethered to it. rsc.org The key steps are:

Nitrogen Extrusion : The triazole loses N₂ in the presence of a rhodium(II) catalyst to form an α-imino rhodium(II)-carbenoid.

Intramolecular Cyclopropanation : This reactive intermediate undergoes an intramolecular cyclopropanation with the tethered diene. This forms a transient 1-imino-2-vinylcyclopropane intermediate. rsc.org

1-aza-Cope Rearrangement : The vinylcyclopropane (B126155) intermediate rapidly undergoes a pharmaguideline.compharmaguideline.com-sigmatropic rearrangement (a 1-aza-Cope rearrangement) to generate the fused 2,5-dihydro[1H]azepine derivative. rsc.org

This methodology is highly efficient, providing moderate to excellent yields and demonstrating high diastereoselectivity due to the stereospecific nature of each step. rsc.org Other notable methods for forming fused azepines include intramolecular Friedel-Crafts alkylation and intramolecular dipolar 1,3-cycloaddition reactions. nih.gov

Reaction Type Starting Materials Key Intermediates Final Product Reference
Sequential Cyclopropanation/Aza-Cope Rearrangement Dienyl-tethered 1-sulfonyl-1,2,3-triazoleα-imino Rh(II)-carbenoid, 1-imino-2-vinylcyclopropaneFused dihydroazepine rsc.org
Aromatic Amino-Claisen Rearrangement/Friedel-Crafts Alkylation N-allyl-N-benzyl substituted α-naphthylaminesNot specifiedFused benzonaphthoazepine nih.gov

Strategic Incorporation of Dichlorophenyl Moieties in Azepane Synthesis

The synthesis of this compound requires the strategic introduction of the 2,4-dichlorophenyl group either before or after the formation of the azepane ring. Several catalytic methods are suitable for this purpose, primarily involving the formation of a carbon-carbon bond between the azepane (or a precursor) and the dichlorophenyl ring.

One effective strategy is to employ metal-catalyzed cross-coupling reactions. dntb.gov.ua Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming aryl-aryl or aryl-heteroaryl bonds. In this context, the synthesis could involve:

Coupling with a Pre-formed Azepine/Azepane : A halogenated azepine or azepane precursor could be coupled with 2,4-dichlorophenylboronic acid.

Coupling of a Dichlorophenyl Precursor : An alternative involves coupling a precursor containing the 2,4-dichlorophenyl moiety with a molecule that will be used to construct the azepine ring. For example, a 2-bromoaniline (B46623) derivative can be coupled with various partners before cyclization to form the azepine scaffold. dntb.gov.ua

Copper-catalyzed coupling reactions, such as the Ullmann condensation, also provide a viable route for N-arylation, which can be a key step in building certain fused azepine systems that may incorporate a dichlorophenyl group. dntb.gov.ua

Another approach involves building the azepine ring from a dichlorophenyl-substituted starting material. For instance, a dearomative ring expansion using a nitrene precursor can be employed. organic-chemistry.org This process would start with a substituted nitroarene, such as 1,3-dichloro-2-nitrobenzene.

Nitrene Generation : The nitroarene is deoxygenated, often using blue light irradiation or chemical reagents, to generate a singlet aryl nitrene intermediate. organic-chemistry.org

Ring Expansion : This nitrene intermediate undergoes a one-atom ring expansion to form a 3H-azepine derivative. organic-chemistry.org

Hydrogenation : The resulting dichlorophenyl-substituted azepine intermediate is then subjected to hydrogenolysis (e.g., using H₂ and a palladium catalyst) to yield the final saturated this compound. organic-chemistry.org

This method is particularly powerful as it allows for the synthesis of polysubstituted azepanes directly from commercially available nitroarenes. organic-chemistry.org

Synthetic Strategy Key Reagents/Catalysts Description Potential Application Reference
Palladium-Catalyzed Cross-Coupling Pd catalyst (e.g., Pd(OAc)₂), boronic acidsForms a C-C bond between a halogenated heterocycle and an arylboronic acid (Suzuki) or an aryl halide and an amine (Buchwald-Hartwig).Coupling of a bromo-azepine precursor with 2,4-dichlorophenylboronic acid. dntb.gov.ua
Copper-Catalyzed Coupling CuIForms C-N bonds (Ullmann) to create N-aryl azepine precursors.Synthesis of N-(2,4-dichlorophenyl) indole, followed by ring expansion. dntb.gov.ua
Ring Expansion from Nitroarenes 1,3-dichloro-2-nitrobenzene, P(Oi-Pr)₃ or blue light, H₂/Pd-CGeneration of a dichlorophenyl nitrene, subsequent ring expansion to a substituted azepine, followed by hydrogenation.Direct synthesis of the target compound from a commercially available dichloronitrobenzene. organic-chemistry.org

Advanced Computational and Theoretical Studies

Quantum Chemical Investigations and Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic structure and related properties of molecules. These calculations provide a fundamental understanding of molecular stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) Studies for Structural Insights

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied in drug design and mechanistic studies due to its accuracy in predicting molecular geometries and electronic properties. nih.gov For 2-(2,4-Dichlorophenyl)azepane, DFT calculations can provide detailed insights into its three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to determine the most stable conformer of the molecule. researchgate.net These calculations would reveal the preferred orientation of the 2,4-dichlorophenyl substituent relative to the azepane ring. Furthermore, DFT is used to calculate key molecular-level descriptors such as molecular orbital energies (HOMO and LUMO), atomic charge distributions, and local electron densities, which are crucial for identifying reactive sites and understanding stability. mdpi.commdpi.com

Table 1: Representative Theoretical DFT Parameters for a Substituted Phenyl Derivative

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
Energy Gap (HOMO-LUMO) 5.3 eV
Dipole Moment 2.1 D

Note: This table provides hypothetical, representative data for a similar class of molecule to illustrate the outputs of DFT calculations.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions and charge delocalization within a molecule. acadpubl.eu This analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. For this compound, NBO analysis can elucidate the intramolecular interactions between the filled orbitals of the dichlorophenyl ring and the vacant orbitals of the azepane ring, and vice versa.

Molecular Modeling and Simulation of Azepane Derivatives

Molecular modeling and simulation techniques are essential for exploring the conformational landscape and dynamic behavior of flexible molecules like azepane derivatives.

Conformational Analysis and Energy Landscapes of Azepane Rings

The seven-membered azepane ring is inherently flexible and can adopt multiple conformations, such as chair, boat, and twist-chair forms. lifechemicals.commq.edu.au The specific substituents on the ring significantly influence the conformational preferences. mq.edu.aursc.org Conformational analysis aims to identify the different stable conformers and determine their relative energies.

Computational modeling can be used to map the potential energy surface of this compound, revealing the energy barriers between different conformations. mq.edu.au This information is critical as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target. lifechemicals.com The presence of the bulky 2,4-dichlorophenyl group at the 2-position is expected to create significant steric hindrance, thereby favoring conformations that minimize these unfavorable interactions.

Table 2: Hypothetical Relative Energies of Azepane Ring Conformations

Conformation Relative Energy (kcal/mol)
Twist-Chair 0.00
Chair 1.20
Boat 2.50

Note: This table illustrates a hypothetical energy landscape for a substituted azepane, where the twist-chair is the most stable conformer.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their flexibility and interactions with the surrounding environment. mdpi.com An MD simulation of this compound would involve calculating the trajectory of each atom over time, based on a given force field.

These simulations can reveal how the molecule behaves in a solvent, providing information on conformational transitions and the stability of different conformers. mdpi.com For drug discovery purposes, MD simulations are invaluable for understanding how a ligand like this compound might interact with a protein target, including the dynamics of the binding process and the stability of the resulting complex. ijnc.ir

Theoretical Exploration of Chemical Space and Scaffold Diversity

The exploration of chemical space involves the enumeration and evaluation of novel molecular scaffolds for drug discovery. acs.orgnih.gov The azepane ring is a versatile scaffold that has been the subject of such explorations to identify new compounds with potential therapeutic applications. acs.orgacs.org

Theoretical approaches, often in combination with synthetic efforts, are used to assess the diversity of structures that can be generated from a core scaffold like azepane. acs.orgnih.gov By virtually modifying the substitution pattern on the azepane ring, it is possible to explore a vast chemical space and predict the properties of the resulting derivatives. This in silico screening can help prioritize compounds for synthesis and biological testing. The study of bicyclic azepanes, for instance, has revealed novel compounds with potent neuropharmacological activity, highlighting the potential of exploring the untapped structural diversity of this scaffold. acs.orgnih.govacs.org

Computational Enumeration and Screening of Azepane-Based Scaffolds

The exploration of novel drug candidates often begins with the computational enumeration of possible molecular scaffolds. This process involves systematically generating large virtual libraries of chemical structures based on a core framework, such as azepane. By investigating ring systems from established databases, researchers can identify underexplored areas of chemical space. nih.gov

One approach starts with a known database of ring systems, from which all possible nonaromatic mono- and bicyclic amines and diamines, including those with five-, six-, or seven-membered rings, are generated. acs.org This enumeration can produce thousands of potential scaffolds. acs.org A subsequent comparative analysis against public databases like PubChem often reveals that a significant percentage of these generated scaffolds are novel, particularly those containing a seven-membered azepane ring. acs.org

Following enumeration, these virtual libraries are screened for potential biological activity and desirable physicochemical properties. Polypharmacology browsers and other computational tools can predict potential targets for these novel scaffolds. nih.gov This screening process led to the identification of an N-benzylated bicyclic azepane as a potent inhibitor of monoamine transporters, highlighting the potential of computationally enumerated scaffolds in identifying promising hits for neuropsychiatric disorders. nih.govacs.org The goal of these large-scale computational efforts is to systematically investigate molecular cores and building blocks, going far beyond the analysis of individual compound series. nih.gov

Table 1: Example of Enumerated Azepane-Containing Scaffolds This table is illustrative and based on general findings in the field.

Scaffold TypeRing SystemNovelty Status (vs. PubChem)Potential Application Area
MonocyclicAzepaneLowGeneral Drug Discovery
Fused Bicycliccis-Fused (5,7)-DiamineHighNeuropharmacology
Fused Bicyclictrans-Fused (6,7)-DiamineHighCNS Disorders
Spiro BicyclicSpiro[azepane-piperidine]MediumGPCR Modulation

Design of Novel Azepane Motifs for Expanding Three-Dimensional Chemical Space

In medicinal chemistry, there is a continuous drive to expand beyond flat, two-dimensional molecules and explore three-dimensional (3D) chemical space. Molecules with greater 3D complexity often exhibit improved selectivity, solubility, and metabolic stability. The seven-membered azepane ring is considered an underutilized scaffold in this regard, leaving a substantial area of 3D chemical space open for exploration. nih.gov

Computational design plays a pivotal role in creating novel azepane motifs that possess greater 3D character. Generative models and computational strategies are employed to design sp³-rich, conformationally restricted structures that can serve as bioisosteres for more common, flatter rings like piperidine (B6355638) or even aromatic systems. nih.govchimia.ch

Recent synthetic strategies, often guided by computational planning, have focused on transforming simple, readily available starting materials into complex, poly-substituted azepanes. For instance, a photochemical dearomative ring expansion of nitroarenes can convert a six-membered benzenoid framework into a seven-membered azepane ring system in two steps. nih.gov This method allows for the creation of complex azepane analogues of known piperidine-containing drugs, effectively expanding the accessible 3D chemical space for drug discovery. nih.gov The use of 3D molecular generation models has become a powerful tool to accelerate drug design by efficiently exploring this expanded chemical space and generating rational molecules with explicit spatial information. nih.gov

In Silico Approaches to Molecular Interactions

Understanding how a ligand interacts with its biological target at the atomic level is fundamental to structure-based drug design. In silico methods like molecular docking and interaction analysis provide critical insights into these processes for azepane-containing compounds.

Molecular Docking Studies for Putative Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to predict the binding mode and estimate the binding affinity of ligands, such as azepane derivatives, to a target receptor's binding site. nih.gov

For azepane-based compounds, docking studies have been instrumental in elucidating structure-activity relationships (SAR). For example, in the development of novel ligands for the 5-HT₆ serotonin (B10506) receptor, molecular docking was used to investigate a rigidified azepine framework. nih.gov The results indicated that key receptor-ligand interactions, including hydrogen bonds, salt bridges, and π-π interactions, were responsible for the observed high binding affinity. nih.gov Similarly, docking simulations of novel azepine derivatives based on a quinazolinone moiety were used to predict their binding energies against antimicrobial and antitumor protein targets, with the in silico results correlating well with in vitro experimental data. nih.gov

These studies typically involve preparing a 3D structure of the target protein and the ligand, then using a docking algorithm to sample a large number of possible binding poses. Each pose is evaluated using a scoring function that estimates the binding energy, with lower energy scores generally indicating a more favorable binding mode.

Table 2: Representative Molecular Docking Results for Azepane Scaffolds This table compiles illustrative data from studies on various azepane derivatives to demonstrate the application of docking.

Compound ClassTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Example)Reference
Fluoreno[9,1-cd]azepine5-HT₆ Receptor-8.5 to -9.5Asp106, Ser195, Phe288 nih.gov
Quinazolinone-AzepineOMPA (E. coli)-7.2Thr156, Gln102 nih.gov
Quinazolinone-AzepineSMO (Hedgehog Pathway)-9.8Arg400, Tyr394 nih.gov

Receptor-Ligand Interaction Analysis via Computational Methods

Following molecular docking, a detailed analysis of the predicted receptor-ligand complex is crucial for understanding the specific molecular interactions that drive binding. Computational tools are used to characterize these non-covalent interactions, which can include hydrogen bonds, hydrophobic contacts, electrostatic interactions (salt bridges), and π-π stacking. mdpi.commdpi.com

For instance, analysis of docked azepane-based ligands at dopamine (B1211576) receptors revealed that hydrogen bonds were often mediated by a specific serine microdomain within the receptor. mdpi.com In another study on rigidified azepines, the reduction in affinity for the D₁ receptor was attributed to weaker hydrogen bonding interactions compared to more flexible analogues. nih.gov Conversely, the high affinity for the 5-HT₆ receptor was explained by a combination of specific hydrogen bonds, salt bridges, and crucial π-π stacking interactions. nih.gov

These analyses provide a qualitative and quantitative understanding of the binding hypothesis. By identifying which functional groups on the ligand interact with which amino acid residues in the receptor, researchers can make rational modifications to the ligand structure to enhance potency, improve selectivity, or alter pharmacokinetic properties. This iterative cycle of computational analysis and chemical synthesis is a cornerstone of modern medicinal chemistry.

Sophisticated Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns. For 2-(2,4-dichlorophenyl)azepane (C₁₂H₁₅Cl₂N), the presence of two chlorine atoms gives rise to a highly characteristic isotopic pattern for the molecular ion [M]⁺•. Due to the natural abundances of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the spectrum will show three peaks:

M⁺•: Corresponding to the molecule with two ³⁵Cl atoms.

[M+2]⁺•: Corresponding to the molecule with one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺•: Corresponding to the molecule with two ³⁷Cl atoms.

The expected intensity ratio of these peaks will be approximately 9:6:1. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. jove.comjove.comjove.com

Fragmentation in electron ionization (EI) mass spectrometry would likely proceed through several key pathways. A common fragmentation for cyclic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. whitman.edu This would lead to the opening of the azepane ring. Another expected fragmentation is the loss of an alkyl radical from the azepane ring. The molecular ion of cyclic amines is typically discernible. whitman.edu

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (for ³⁵Cl)Possible Fragment IonFragmentation Pathway
243[C₁₂H₁₅³⁵Cl₂N]⁺•Molecular Ion (M)
245[C₁₂H₁₅³⁵Cl³⁷ClN]⁺•Molecular Ion (M+2)
247[C₁₂H₁₅³⁷Cl₂N]⁺•Molecular Ion (M+4)
208[M - Cl]⁺Loss of a chlorine radical
146[C₈H₆Cl₂]⁺•Cleavage of C-C bond next to the ring
98[C₆H₁₂N]⁺Cleavage of C-C bond next to the ring

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show several characteristic absorption bands. pressbooks.pub

As a secondary amine, a key feature will be the N-H stretching vibration, which typically appears as a single, weak to medium band in the 3300-3350 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com The C-H stretching vibrations of the aliphatic CH₂ groups in the azepane ring will be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. The aromatic C-H stretching vibrations of the dichlorophenyl ring are expected to appear at slightly higher wavenumbers, just above 3000 cm⁻¹. docbrown.info

The C=C stretching vibrations within the aromatic ring usually produce several bands of variable intensity in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the aliphatic amine is expected in the 1020-1250 cm⁻¹ range. orgchemboulder.com Finally, the C-Cl stretching vibrations from the dichlorophenyl group typically absorb strongly in the fingerprint region, between 850 and 550 cm⁻¹. orgchemboulder.comlibretexts.org

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3350 - 3300N-H StretchSecondary Amine
3100 - 3000C-H StretchAromatic
2960 - 2850C-H StretchAliphatic (CH₂)
1600 - 1450C=C StretchAromatic Ring
1250 - 1020C-N StretchAliphatic Amine
850 - 550C-Cl StretchAryl Halide

Based on general IR correlation tables. cdnsciencepub.comuwosh.eduwpmucdn.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would unambiguously confirm the connectivity of this compound and determine its absolute configuration at the chiral center (C2).

Analysis of the crystal structure would yield precise measurements of all bond lengths, bond angles, and torsion angles. mdpi.com This data would reveal the exact geometry of both the dichlorophenyl ring and the azepane ring. The seven-membered azepane ring is flexible and can adopt several conformations, such as chair, boat, or twist-chair forms. X-ray crystallography would establish the preferred conformation of the ring in the solid state and how the dichlorophenyl substituent is oriented (e.g., axial or equatorial).

Furthermore, the crystallographic data would detail any intermolecular interactions, such as hydrogen bonding involving the secondary amine's N-H group, which dictate how the molecules pack together to form the crystal lattice. mdpi.com

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique utilized for the unambiguous determination of the absolute configuration of chiral molecules in solution. americanlaboratory.comrsc.org This method measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum provides a unique fingerprint of the molecule's three-dimensional structure, making it an invaluable tool for stereochemical analysis, particularly in the pharmaceutical industry where the chirality of a drug molecule can significantly impact its pharmacological activity. americanlaboratory.comnih.gov

The assignment of the absolute configuration using VCD involves a comparative analysis of the experimentally measured spectrum with a theoretically calculated spectrum for a known enantiomer. americanlaboratory.com Quantum chemical calculations, typically employing Density Functional Theory (DFT), are used to predict the VCD spectrum of a specific stereoisomer. nih.gov If the signs and relative intensities of the major bands in the experimental VCD spectrum match those of the calculated spectrum, the absolute configuration of the sample can be confidently assigned to that of the computed enantiomer. americanlaboratory.com Conversely, if the experimental spectrum is a mirror image of the calculated one, the molecule has the opposite absolute configuration. americanlaboratory.com

For a molecule such as this compound, which contains a stereocenter at the C2 position of the azepane ring, VCD can definitively establish whether the configuration is (R) or (S). This is achieved by comparing the experimental VCD spectrum of an enantiomerically pure sample to the DFT-calculated spectra for both the (R)- and (S)-enantiomers.

Hypothetical VCD Data for (S)-2-(2,4-Dichlorophenyl)azepane

The following tables present hypothetical experimental and calculated VCD data for the (S)-enantiomer of this compound. This data is illustrative of what would be obtained in a typical VCD analysis for absolute configuration assignment.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies and VCD Intensities for (S)-2-(2,4-Dichlorophenyl)azepane

Experimental Frequency (cm⁻¹)Experimental VCD Intensity (ΔA x 10⁻⁵)Calculated Frequency (cm⁻¹)Calculated VCD Intensity (Δε)Vibrational Mode Assignment
2958+2.52960+3.1C-H stretch (azepane)
2925-1.82927-2.2C-H stretch (azepane)
1470+5.31472+6.0CH₂ scissoring (azepane)
1345-3.11348-3.5C-H bend
1250+1.21255+1.5C-N stretch
1100-4.71105-5.2C-C stretch / C-H rock
1050+3.91052+4.3C-Cl stretch
820+2.0825+2.4Aromatic C-H out-of-plane bend

The positive and negative signs in the VCD intensity columns correspond to the direction of the VCD bands. A strong correlation between the signs and relative magnitudes of the experimental and calculated VCD bands across the spectrum would confirm the (S) absolute configuration for the analyzed sample.

Mechanistic and Theoretical Aspects of Molecular Interactions

Structure-Activity Relationship (SAR) Studies at a Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For 2-(2,4-Dichlorophenyl)azepane, SAR analysis focuses on the interplay between its azepane ring and the dichlorinated phenyl substituent.

The biological activity of azepane derivatives is intrinsically linked to their three-dimensional structure, which allows for specific interactions with biological macromolecules. The flexible seven-membered azepane ring can adopt various conformations, a crucial factor for its binding affinity and efficacy at a target receptor. The nature and position of substituents on both the azepane and phenyl rings can significantly modulate this activity.

In broader studies of heterocyclic compounds, the introduction of specific functional groups is known to alter pharmacokinetic and pharmacodynamic properties. For instance, in related heterocyclic structures, the presence of a halogenated phenyl ring has been shown to be a key determinant of biological activity, influencing factors such as binding affinity and metabolic stability.

A qualitative SAR study on a series of cyclopeptide alkaloids indicated that the ring size and specific substitutions are critical for their antiplasmodial activity. mdpi.com Similarly, for this compound, any modification to the azepane ring or the phenyl substituent would be expected to significantly impact its biological profile.

Table 1: Hypothetical SAR of this compound Analogs

Modification Predicted Effect on Activity Rationale
Alteration of Azepane Ring SizeDecreaseOptimal ring strain and conformational flexibility for target binding may be lost.
Substitution on Azepane RingVariableIntroduction of polar groups could enhance solubility but may hinder binding if the pocket is hydrophobic.
Removal of one or both Chlorine atomsDecreaseHalogen atoms often participate in crucial halogen bonding or hydrophobic interactions within the binding site.
Change in Chlorine position (e.g., 3,4-dichloro)VariableThe specific positioning of halogens is often critical for optimal interaction with the target protein.
Introduction of other substituents on the Phenyl ringVariableElectron-donating or withdrawing groups would alter the electronic properties and could affect binding affinity.

The 2,4-dichlorophenyl group is a critical pharmacophore for many biologically active compounds. The chlorine atoms at positions 2 and 4 have distinct electronic and steric effects that influence how the molecule interacts with its biological target.

From a steric perspective, the chlorine atoms add bulk to the phenyl ring, which can either be favorable for fitting into a specific binding pocket or detrimental if it causes steric hindrance. The 2-position chlorine, in particular, can force the phenyl ring to adopt a twisted conformation relative to the azepane ring, which may be a key conformational requirement for activity.

In studies of 1,4-benzodiazepines, it has been noted that halo-substitution on the phenyl ring, particularly at the 2'-position, is more potent than other substitutions, highlighting the importance of the position of halogen atoms. chemisgroup.us Furthermore, research on a potent antidiabetic compound, which also contains a 2,4-dichloro-substituted benzene (B151609) ring, revealed that these chlorine atoms are crucial for high potency. nih.gov Structural analysis of this compound bound to its target, PPARγ, showed that the dichlorophenyl moiety fits into a specific hydrophobic pocket. nih.gov

Elucidating Binding Interactions with Hypothetical Biological Targets

While the specific biological targets of this compound are not defined in the provided context, we can explore hypothetical binding interactions based on common mechanisms for similar small molecules.

Co-crystallization is a powerful technique where a ligand is crystallized with its protein target, and the resulting structure is determined by X-ray diffraction. This provides a high-resolution snapshot of the binding pose and the specific molecular interactions.

Although no co-crystallization studies for this compound are publicly available, studies on other ligands containing a dichlorophenyl group can offer insights. For instance, the co-crystal structure of a PPARγ agonist with its target revealed that the 2,4-dichlorophenyl group is situated in a hydrophobic pocket, making van der Waals contacts with surrounding amino acid residues. nih.gov A halogen bond between one of the chlorine atoms and a backbone atom of the protein was also identified as a key interaction. nih.gov

Were co-crystallization studies to be performed on this compound with a hypothetical target, one might expect to observe:

Hydrophobic Interactions: The dichlorophenyl ring would likely occupy a hydrophobic pocket on the protein surface.

Hydrogen Bonding: The secondary amine of the azepane ring is a potential hydrogen bond donor or acceptor.

Halogen Bonding: The chlorine atoms could form halogen bonds with electron-donating atoms on the protein, such as backbone carbonyl oxygens.

In the absence of experimental structural data, computational methods such as molecular docking and molecular dynamics simulations are invaluable for predicting how a ligand might bind to a protein. nih.govresearchgate.net These methods can help identify potential binding sites and predict the binding affinity.

For this compound, a typical computational workflow would involve:

Target Identification: A hypothetical protein target would be selected based on the compound's potential therapeutic area.

Molecular Docking: The 3D structure of this compound would be docked into the binding site of the target protein. Docking algorithms would generate multiple possible binding poses, which are then scored based on their predicted binding energy. nih.gov

Molecular Dynamics (MD) Simulations: The most promising poses from docking would be subjected to MD simulations. These simulations model the movement of atoms over time, providing insights into the stability of the ligand-protein complex and the dynamics of their interactions. frontiersin.org

Studies on other azepane and diazepine (B8756704) derivatives have successfully used these computational approaches to predict their binding modes and rationalize their biological activities. nih.govnih.gov For example, molecular docking of novel azepine derivatives based on a quinazolinone moiety helped in understanding their antimicrobial and antitumor activities by predicting their interactions with key proteins. nih.govresearchgate.net

Table 2: Potential Intermolecular Interactions of this compound with a Hypothetical Protein Target

Interaction Type Participating Moiety of Ligand Potential Protein Residue Partners
Hydrogen BondAzepane N-HAsp, Glu, Gln, Asn, Ser, Thr, Tyr, Main-chain C=O
Hydrophobic2,4-Dichlorophenyl ring, Azepane C-HAla, Val, Leu, Ile, Phe, Trp, Met, Pro
Halogen BondChlorine atomsMain-chain C=O, Ser, Thr, Tyr
van der WaalsEntire moleculeAll proximal amino acids

Allosteric Modulation and Conformational Changes Induced by Azepane Binding

Allosteric modulators are ligands that bind to a site on a receptor that is distinct from the primary (orthosteric) binding site. mdpi.com This binding can induce a conformational change in the protein, which in turn modulates the activity of the receptor. taylorandfrancis.com

The binding of a ligand like this compound to an allosteric site could have several effects:

Positive Allosteric Modulation (PAM): The conformational change enhances the binding or efficacy of the endogenous ligand.

Negative Allosteric Modulation (NAM): The conformational change reduces the binding or efficacy of the endogenous ligand.

Silent Allosteric Modulation (SAM): The ligand binds to the allosteric site but does not, on its own, affect the receptor's activity, though it may block the binding of other allosteric modulators. mdpi.com

The conformational flexibility of the azepane ring, coupled with the rigid dichlorophenyl group, makes this compound a candidate for inducing specific conformational changes in a target protein. Upon binding, the ligand may stabilize a particular conformation of the receptor, shifting the equilibrium towards an active or inactive state.

Biophysical techniques such as fluorescence resonance energy transfer (FRET) and nuclear magnetic resonance (NMR) spectroscopy can be used to study these ligand-induced conformational changes in real-time. nih.gov While no such studies have been reported for this compound, the principles of allosteric modulation and ligand-induced conformational changes are well-established in pharmacology and are a key area of investigation in modern drug discovery. taylorandfrancis.comnih.gov

Role of Azepane Ring Flexibility in Molecular Recognition

The conformational landscape of the azepane ring is more complex than that of its six-membered counterpart, cyclohexane (B81311). While cyclohexane predominantly adopts a stable chair conformation, the azepane ring can exist in a variety of low-energy conformations, including several chair and boat forms. The presence of a bulky substituent at the 2-position, such as the 2,4-dichlorophenyl group, significantly influences the equilibrium between these different conformations.

Conformational States and Steric Hindrance

The flexibility of the azepane ring allows it to adopt several conformations, with the most common being the chair and boat forms. The chair conformation is generally of lower energy due to reduced torsional strain. However, the energy difference between the various chair and boat conformers is often small, leading to a dynamic equilibrium where multiple conformations may be populated at room temperature.

The introduction of the 2,4-dichlorophenyl group at the C2 position of the azepane ring introduces significant steric bulk. This steric hindrance plays a crucial role in determining the favored conformation. The equilibrium will shift towards the conformer that minimizes the steric clashes between the bulky substituent and the rest of the ring.

ConformerSubstituent PositionRelative Energy (kcal/mol)Population (%)
Chair 1Pseudo-equatorial0.075
Chair 2Pseudo-axial2.510
Boat 1Pseudo-equatorial1.812
Boat 2Pseudo-axial4.03

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The data in this table is illustrative and based on general principles of conformational analysis for substituted cycloalkanes. The actual energy values and populations for this compound would require specific experimental or computational determination.

Theoretical Modeling and Computational Chemistry

To gain a deeper understanding of the conformational preferences of this compound, computational chemistry methods are invaluable. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide detailed insights into the molecule's structure, stability, and dynamic behavior.

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to determine the optimized geometries and relative energies of the different possible conformers of this compound. By systematically exploring the potential energy surface, researchers can identify the low-energy chair and boat conformations and quantify the energy penalty associated with placing the bulky 2,4-dichlorophenyl group in a pseudo-axial position.

Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic perspective on the conformational flexibility of the azepane ring. By simulating the motion of the atoms over time, MD can reveal the transitions between different conformations and the timescale on which these changes occur. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site. Furthermore, MD simulations can be used to model the interaction of this compound with a target protein, providing insights into the specific intermolecular forces that govern molecular recognition.

Experimental Validation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformation of molecules in solution. For this compound, NMR can provide crucial information to validate the predictions from computational models.

Chemical Shifts and Coupling Constants: The chemical shifts of the protons on the azepane ring are sensitive to their local electronic environment, which is in turn influenced by the ring's conformation. By analyzing the proton NMR spectrum, it is possible to deduce information about the preferred conformation. Furthermore, the coupling constants between adjacent protons (vicinal coupling constants) are related to the dihedral angles between them, providing quantitative data on the ring's geometry.

Nuclear Overhauser Effect (NOE): NOE experiments can provide information about the through-space proximity of different protons in the molecule. The observation of NOEs between the protons of the 2,4-dichlorophenyl group and specific protons on the azepane ring can confirm the pseudo-equatorial or pseudo-axial orientation of the substituent.

By combining the insights from theoretical modeling and experimental NMR data, a comprehensive picture of the conformational behavior of this compound can be established. This understanding of the azepane ring's flexibility and the influence of the 2,4-dichlorophenyl substituent is fundamental to elucidating the mechanistic and theoretical aspects of its molecular interactions and its role in molecular recognition.

Future Research Trajectories in 2 2,4 Dichlorophenyl Azepane Chemistry

Development of Novel Synthetic Routes for Enhanced Scalability and Atom Economy

A primary challenge in harnessing the full potential of azepane-based compounds is the development of efficient and scalable synthetic methods. manchester.ac.uk Traditional multi-step sequences and ring-expansion reactions often suffer from low yields and poor atom economy, limiting their application in large-scale synthesis. researchgate.netresearchgate.net Future research will focus on creating more sustainable and efficient routes to 2-(2,4-Dichlorophenyl)azepane and its analogs.

One promising avenue is the application of modern catalytic methods, such as palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination), which can facilitate the construction of the azepane ring or the introduction of the dichlorophenyl moiety with high efficiency. nih.govresearchgate.net Another innovative approach involves the photochemical dearomative ring expansion of nitroarenes. This method uses blue light to transform a six-membered nitroarene into a seven-membered azepane framework in just two steps at room temperature, offering a significant improvement in efficiency. nih.govmanchester.ac.uk

Synthetic Strategy Advantages Challenges References
Photochemical Ring ExpansionHigh atom economy, mild reaction conditions, few steps.Substrate scope may be limited; requires specialized equipment. nih.govmanchester.ac.uk
Catalytic C-N CouplingHigh yields, good functional group tolerance.Catalyst cost and removal, optimization of reaction conditions. nih.govresearchgate.net
Tandem/Domino ReactionsIncreased efficiency, reduced purification steps, less solvent waste.Complex reaction design and optimization. nih.govnih.gov
Ring Expansion of PiperidinesStereoselective and regioselective outcomes.Requires pre-functionalized starting materials. rsc.org

Exploration of Diverse Substitution Patterns on the Azepane Core and Phenyl Ring

Systematic modification of the this compound structure is a key strategy for exploring its structure-activity relationships (SAR). nih.govresearchgate.net Future research will involve the synthesis of a wide array of analogs by introducing various substituents at different positions on both the azepane and the phenyl rings.

On the Azepane Core: Introducing functional groups (e.g., hydroxyl, alkyl, or amino groups) onto the azepane ring can significantly alter the molecule's conformational flexibility and its ability to interact with biological targets. lifechemicals.comacs.org The conformational diversity of the flexible seven-membered ring is often critical for its bioactivity, and specific substituents can be used to bias the ring into a preferred conformation. lifechemicals.com

On the Phenyl Ring: While the 2,4-dichloro substitution is a defining feature, exploring other halogenation patterns or introducing electron-donating or electron-withdrawing groups can modulate the electronic properties and metabolic stability of the compound. researchgate.netmdpi.com For example, replacing a chlorine atom with a bioisosteric group like an ethinyl group has been shown to alter receptor binding selectivity in related heterocyclic compounds. nih.gov

The insights gained from these systematic modifications are crucial for optimizing the compound's properties for potential therapeutic applications or as a chemical probe. nih.govnih.gov

Modification Site Potential Substituents Anticipated Effects References
Azepane Ring (C3-C7)Hydroxyl, Alkyl, Amino, CarbonylAltered polarity, solubility, conformational bias, hydrogen bonding capacity. lifechemicals.comacs.org
Azepane Nitrogen (N1)Alkyl chains, Carbonyl groupsModified basicity, steric hindrance, potential for improved potency. acs.org
Phenyl RingF, Br, I, CF3, OCH3, CNModulated lipophilicity, electronic properties, metabolic stability, target interactions. researchgate.netmdpi.com

Application of Advanced Computational Chemistry for Rational Design of Azepane Analogs

Computational chemistry and molecular modeling are indispensable tools for the rational design of new this compound analogs, accelerating the discovery process and reducing the need for extensive synthetic work. nih.govrsc.org Future research will increasingly rely on these in silico methods to predict the properties of novel compounds before they are synthesized.

Techniques such as molecular docking can be used to simulate the binding of azepane analogs to specific protein targets, providing insights into potential binding modes and affinities. nih.govresearchgate.netmdpi.comdlshsi.edu.ph This allows for the prioritization of compounds that are most likely to be active. japsonline.com Furthermore, quantitative structure-activity relationship (QSAR) studies can identify the key molecular descriptors (e.g., lipophilicity, electronic parameters) that correlate with biological activity, guiding the design of more potent and selective molecules. researchgate.netsemanticscholar.org

Density Functional Theory (DFT) and other quantum chemical calculations can be used to investigate the structural reactivity, stability, and electronic properties of the azepane ring and its derivatives, offering a deeper understanding of their chemical behavior. researchgate.net

Integration of Synthetic Chemistry with Biophysical and Mechanistic Studies

To fully understand the potential of this compound and its analogs, it is essential to integrate their synthesis with detailed biophysical and mechanistic investigations. researchgate.net This interdisciplinary approach provides a comprehensive picture of how these molecules interact with biological systems at a molecular level.

Biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to directly measure the binding affinity and kinetics of a compound with its target protein. researchgate.netmdpi.comnih.gov These methods provide quantitative data on the strength and nature of the interaction, which is critical for validating hits from initial screens and for guiding lead optimization. researchgate.net

Mechanistic studies aim to elucidate the precise molecular mechanism of action. For example, if an azepane analog is found to inhibit an enzyme, further studies would investigate whether it is a competitive, non-competitive, or allosteric inhibitor. This level of detail is crucial for understanding the compound's biological effects and for developing it further as a therapeutic agent or research tool. nih.gov

Opportunities for Azepanes in Chemical Probe Development

A chemical probe is a highly potent and selective small molecule used to study the function of a specific protein or pathway in cells and organisms. chemicalprobes.orgfebs.org The unique three-dimensional structure of the azepane scaffold makes it an attractive starting point for the development of novel chemical probes. nih.govmanchester.ac.uk

To qualify as a chemical probe, a compound like a this compound analog must typically exhibit high affinity (e.g., below 100 nM) for its primary target and significant selectivity (often at least tenfold) over related targets. nih.gov The development process involves iterative cycles of design, synthesis, and biological testing to optimize these properties. mdpi.com

Future research will focus on identifying the biological targets of bioactive azepanes and then refining their structure to create highly selective probes. These probes can then be used to explore complex biological processes, validate new drug targets, and pave the way for the discovery of new medicines. febs.orgmdpi.comrsc.org The development of azepane-based probes, potentially incorporating functionalities for photo-affinity labeling or bio-orthogonal ligation, would represent a significant contribution to the field of chemical biology. mdpi.com

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